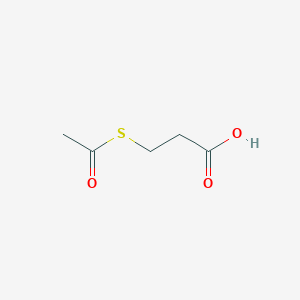

3-(Acetylthio)propionic acid

Description

The exact mass of the compound 3-(Acetylthio)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96653. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQXANXXZYKTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294439 | |

| Record name | 3-(acetylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41345-70-4 | |

| Record name | 41345-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96653 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(acetylthio)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Acetylthio)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Acetylthio)propionic acid molecular weight

An In-depth Technical Guide to 3-(Acetylthio)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a protected thiol group in the form of a thioacetate. This structure makes it a valuable reagent in organic synthesis and bioconjugation. The acetyl group serves as a protecting group for the thiol, which can be deprotected under basic conditions to reveal a reactive sulfhydryl group. This property allows for its use as a linker in the modification of proteins, peptides, and other biomolecules, as well as in the functionalization of nanoparticles. Furthermore, it serves as a key intermediate in the synthesis of various pharmaceutical compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Citations |

| Molecular Weight | 148.18 g/mol | [1][2] |

| Molecular Formula | C₅H₈O₃S | [1][2] |

| CAS Number | 41345-70-4 | [1][2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 48-52 °C | [2] |

| Purity | Typically ≥96% | [1][2] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | |

| Storage | -20°C, protected from light. | [3] |

Synthesis and Experimental Protocols

General Synthesis Protocol

A likely synthetic route to this compound is the reaction of thioacetic acid with acrylic acid.

Reaction:

A mixture of thioacetic acid and acrylic acid is heated, potentially with a base or radical initiator, to facilitate the conjugate addition of the thiol to the α,β-unsaturated carboxylic acid.

Illustrative Procedure:

-

To a reaction vessel, add equimolar amounts of acrylic acid and thioacetic acid.

-

The mixture is heated (e.g., on a steam bath) for a period of one to several hours.[4]

-

The reaction progress can be monitored by techniques such as NMR spectroscopy to confirm the consumption of the starting materials.[4]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Purification of the product can be achieved by distillation under reduced pressure or by recrystallization.

Applications in Research and Drug Development

This compound and its derivatives are versatile tools in various scientific disciplines, particularly in drug development and nanotechnology.

Bioconjugation and Protein Modification

The N-succinimidyl ester of this compound is widely used in bioconjugation.[5] The succinimidyl ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond. The acetylated thiol can then be deprotected to generate a free thiol group, which can be used for further conjugation, for example, to a thiol-reactive maleimide group on another molecule. This strategy is employed in the development of antibody-drug conjugates (ADCs).[5]

Pharmaceutical Synthesis

This compound and its analogs are important intermediates in the synthesis of pharmaceuticals. For instance, 3-acetylthio-2-methylpropanoic acid is a key precursor in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[6]

Nanoparticle Functionalization

The thiol group (after deprotection) of this compound can be used to functionalize the surface of noble metal nanoparticles, such as gold and silver, through the formation of stable metal-sulfur bonds.[7] The carboxylic acid end can then be used to attach biomolecules or other ligands, enabling the use of these nanoparticles in applications like targeted drug delivery and bio-imaging.

Logical and Experimental Workflows

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Bioconjugation Workflow

This diagram outlines the steps for using the N-succinimidyl ester of this compound to conjugate to a protein.

Caption: A diagram showing the process of modifying a protein using this compound N-succinimidyl ester.

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Reference |

| ¹³C NMR | Available on PubChem[8] |

| Mass Spectrometry (GC-MS) | Available on PubChem[8] |

| Infrared (IR) Spectrum | Available on PubChem[8] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical reagent with significant applications in drug development, bioconjugation, and materials science. Its bifunctional nature allows for its use as a linker and a synthetic building block. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, serving as a valuable resource for researchers and scientists in the field.

References

- 1. This compound 96 41345-70-4 [sigmaaldrich.com]

- 2. This compound 96 41345-70-4 [sigmaaldrich.com]

- 3. This compound, 41345-70-4 | BroadPharm [broadpharm.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound N-succinimidyl ester | Benchchem [benchchem.com]

- 6. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 7. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C5H8O3S | CID 262719 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(Acetylthio)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(acetylthio)propionic acid, a valuable intermediate in pharmaceutical and chemical research. This document details two primary synthetic methodologies, including step-by-step experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a thioester group. This structure makes it a useful building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. The thioester can be selectively cleaved to reveal a thiol, which can be important for biological activity or for further chemical modification. This guide will explore two common and effective methods for the synthesis of this compound: the direct Michael addition of thioacetic acid to acrylic acid, and a two-step process involving the formation and subsequent acetylation of 3-mercaptopropionic acid.

Synthesis Methodologies

Two principal routes for the synthesis of this compound are presented below. Each method offers distinct advantages and considerations in terms of reaction conditions, yield, and purity.

Method 1: Michael Addition of Thioacetic Acid to Acrylic Acid

This method involves the direct 1,4-conjugate addition of the thiol group of thioacetic acid to the carbon-carbon double bond of acrylic acid. This reaction is typically base-catalyzed.

Reaction Scheme:

Method 2: Acetylation of 3-Mercaptopropionic Acid

This two-step approach first involves the synthesis of 3-mercaptopropionic acid from acrylic acid and a sulfur source, followed by the acetylation of the thiol group.

Reaction Scheme:

Step 1: Synthesis of 3-Mercaptopropionic Acid

Step 2: Acetylation

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two synthesis methods, providing a basis for comparison.

Table 1: Reagent Quantities and Molar Ratios

| Parameter | Method 1: Michael Addition | Method 2: Acetylation of 3-Mercaptopropionic Acid |

| Starting Material 1 | Acrylic Acid (1.0 eq) | 3-Mercaptopropionic Acid (1.0 eq) |

| Starting Material 2 | Thioacetic Acid (1.1 eq) | Acetic Anhydride (1.2 eq) |

| Catalyst | Triethylamine (0.1 eq) | Pyridine (solvent and catalyst) |

| Solvent | None (neat) or THF | Pyridine |

Table 2: Reaction Conditions and Performance

| Parameter | Method 1: Michael Addition | Method 2: Acetylation of 3-Mercaptopropionic Acid |

| Temperature | 25-50°C | 0°C to room temperature |

| Reaction Time | 12-24 hours | 2-4 hours |

| Typical Yield | 85-95% | 90-98% |

| Purification Method | Distillation or Column Chromatography | Extraction and Crystallization/Distillation |

Detailed Experimental Protocols

Protocol for Method 1: Michael Addition

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acrylic acid (1.0 eq) and thioacetic acid (1.1 eq).

-

Catalyst Addition: Slowly add triethylamine (0.1 eq) to the mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Gentle heating to 40-50°C can be applied to accelerate the reaction if necessary.

-

Workup: After the reaction is complete, remove the triethylamine under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol for Method 2: Acetylation of 3-Mercaptopropionic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-mercaptopropionic acid (1.0 eq) in pyridine. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: After completion, cool the reaction mixture again to 0°C and slowly add water to quench the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C5H8O3S |

| Molecular Weight | 148.18 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 48-52 °C[1] |

| ¹H NMR (CDCl₃, δ) | ~2.35 (s, 3H, -SCOCH₃), ~2.75 (t, 2H, -CH₂COOH), ~3.10 (t, 2H, -SCH₂-) |

| ¹³C NMR (CDCl₃, δ) | ~30.5 (-SCOCH₃), ~34.0 (-SCH₂-), ~35.0 (-CH₂COOH), ~178.0 (-COOH), ~195.0 (-SCO-) |

Mandatory Visualizations

Reaction Pathway Diagrams

References

An In-depth Technical Guide to S-Acetyl-3-mercaptopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Acetyl-3-mercaptopropionic acid, a derivative of the well-studied compound 3-mercaptopropionic acid (3-MPA). The addition of an S-acetyl group serves as a protective moiety for the reactive thiol, potentially enhancing the compound's stability and bioavailability, and allowing for its use as a prodrug that releases the active 3-MPA upon in vivo deacetylation. This guide covers its structure, physicochemical properties, synthesis protocols, and its role as an inhibitor of γ-aminobutyric acid (GABA) synthesis.

Molecular Structure and Physicochemical Properties

S-Acetyl-3-mercaptopropionic acid is a bifunctional molecule featuring a carboxylic acid group and a thioester. The thioester protects the sulfhydryl group, which is the active moiety in the parent compound, 3-mercaptopropionic acid.

Table 1: Chemical Identifiers for S-Acetyl-3-mercaptopropionic Acid

| Identifier | Value |

| Molecular Formula | C₅H₈O₃S |

| Molecular Weight | 148.18 g/mol |

| SMILES String | CC(=O)SCCC(=O)O |

| InChI | InChI=1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) |

| InChIKey | AYQXANXXZYKTDL-UHFFFAOYSA-N |

While specific experimental data for S-Acetyl-3-mercaptopropionic acid is not widely published, the properties of its parent compound, 3-mercaptopropionic acid, are well-documented and provide a crucial reference.

Table 2: Physicochemical Properties of 3-Mercaptopropionic Acid (Parent Compound)

| Property | Value | Source |

| CAS Number | 107-96-0 | [1] |

| Molar Mass | 106.14 g/mol | [1] |

| Appearance | Colorless to yellowish oily liquid | [2] |

| Density | 1.218 g/mL at 25 °C | [1][2] |

| Melting Point | 16.8 - 18 °C | [2] |

| Boiling Point | 110-111 °C at 15 mmHg | [1][2] |

| Flash Point | > 110 °C (closed cup) | |

| Solubility | Soluble in water, alcohol, ether, and benzene | [1][2] |

| Acidity (pKa) | 4.34 | [1] |

| Refractive Index (nD) | 1.4911 at 21 °C | [1] |

Experimental Protocols

The synthesis of S-Acetyl-3-mercaptopropionic acid is a two-step process involving the initial production of the precursor, 3-mercaptopropionic acid, followed by the chemoselective acetylation of its thiol group.

Synthesis of 3-Mercaptopropionic Acid (Precursor)

A common industrial method for synthesizing 3-mercaptopropionic acid is the addition of hydrogen sulfide (H₂S) to acrylic acid.[1][2][3] This reaction is typically performed in the presence of a basic catalyst.

Protocol: Catalytic Addition of H₂S to Acrylic Acid

-

Reactor Setup: A pressure-rated reactor is charged with acrylic acid and a suitable solvent (e.g., dimethylformamide).[4]

-

Catalyst Addition: A basic catalyst is added. While various bases can be used, solid-supported catalysts such as guanidine-functionalized resins are effective and allow for easy recovery.[4] The amount of resin used can range from 10% to 70% by weight relative to the acrylic acid.[4]

-

Reaction Conditions: The reactor is sealed and pressurized with hydrogen sulfide gas. The reaction mixture is heated to a temperature between 30 °C and 110 °C.[4]

-

Monitoring: The reaction is monitored for the consumption of acrylic acid, typically by gas chromatography (GC).

-

Workup: Upon completion, the reactor is cooled and depressurized. The solid catalyst is removed by filtration. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The resulting crude 3-mercaptopropionic acid is purified by vacuum distillation to yield a clear, colorless product.[2]

Synthesis of S-Acetyl-3-mercaptopropionic Acid

The protection of the thiol group in 3-mercaptopropionic acid can be achieved through acetylation, typically using acetic anhydride. The reaction can be performed under solvent-free conditions or with a catalyst.

Protocol: S-Acetylation using Acetic Anhydride

-

Reagents: In a round-bottom flask, add 3-mercaptopropionic acid (1.0 mmol).

-

Acetylation: Add acetic anhydride (2.0 mmol) dropwise to the flask.[5] For a catalyzed reaction, a small amount of a catalyst like silica sulfuric acid (0.1 g) or vanadyl sulfate (1 mol%) can be added.[5][6]

-

Reaction: The mixture is stirred at room temperature. The reaction is highly efficient and often proceeds to completion within minutes to a few hours.[5]

-

Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting thiol is completely consumed.[7]

-

Workup and Purification: The reaction mixture is diluted with a solvent such as dichloromethane (CH₂Cl₂), washed with water and brine to remove unreacted anhydride and catalyst, and then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the crude S-Acetyl-3-mercaptopropionic acid, which can be further purified if necessary.

Analytical Characterization

The identity and purity of synthesized 3-mercaptopropionic acid and its S-acetylated derivative are typically confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantification, often involving pre-column derivatization for the free thiol.

Biological Activity and Signaling Pathway

The primary biological activity of 3-mercaptopropionic acid is the competitive inhibition of the enzyme L-glutamate decarboxylase (GAD).[1][8][9] GAD is a critical enzyme in the central nervous system responsible for catalyzing the decarboxylation of glutamate to form GABA, the primary inhibitory neurotransmitter.[10]

S-Acetyl-3-mercaptopropionic acid is expected to function as a prodrug. The thioester bond is labile in a biological environment and can be cleaved by cellular esterases, releasing the active 3-mercaptopropionic acid. This inhibition of GAD leads to a decrease in the synthesis of GABA, which can result in neuronal hyperexcitability and convulsions.[2][11] This property makes 3-MPA and its derivatives valuable tools for studying the mechanisms of epilepsy and the role of GABAergic neurotransmission.[8][10]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the two-step synthesis of S-Acetyl-3-mercaptopropionic acid.

Caption: Logical workflow for the synthesis of S-Acetyl-3-mercaptopropionic acid.

Signaling Pathway Inhibition

The diagram below depicts the biochemical pathway for GABA synthesis and its inhibition by 3-mercaptopropionic acid, the active form of the S-acetylated compound.

Caption: Inhibition of Glutamate Decarboxylase (GAD) by 3-Mercaptopropionic Acid.

References

- 1. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]

- 4. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of the glutamic acid decarboxylase inhibitor 3-mercaptopropionic acid on the synthesis of brain GABA in vivo and postmortally - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 3-(Acetylthio)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Acetylthio)propionic acid is a synthetically modified organosulfur compound that serves as a prodrug for its active metabolite, 3-mercaptopropionic acid (3-MPA). Its mechanism of action is primarily centered on the biological activities of 3-MPA following intracellular deacetylation. The principal molecular target of 3-MPA is glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). By competitively inhibiting GAD, 3-MPA disrupts central nervous system homeostasis, leading to a reduction in GABAergic tone and subsequent neuronal hyperexcitability. This guide provides a comprehensive overview of the metabolic activation, molecular interactions, and downstream physiological effects of this compound, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound is a derivative of 3-mercaptopropionic acid where the thiol group is protected by an acetyl moiety. This structural modification enhances the compound's stability and facilitates its transport across cellular membranes. Once inside the cell, the acetyl group is enzymatically cleaved, unmasking the reactive thiol group of 3-MPA and enabling its interaction with biological targets. The primary and most well-characterized pharmacological effect of 3-MPA is the induction of seizures, a direct consequence of its potent inhibition of GABA synthesis.

Metabolic Activation: Deacetylation to 3-Mercaptopropionic Acid

The conversion of this compound to its active form, 3-mercaptopropionic acid, is a critical step in its mechanism of action. This bioactivation is catalyzed by intracellular thioesterases, a broad family of enzymes that hydrolyze thioester bonds.[1]

Experimental Protocol: In Vitro Deacetylation Assay

A general protocol to quantify the conversion of this compound to 3-MPA in a cellular lysate is as follows:

-

Cell Lysate Preparation: Homogenize cultured cells (e.g., neuronal cell lines or primary neurons) in a suitable lysis buffer (e.g., RIPA buffer) and quantify the total protein concentration using a Bradford or BCA assay.

-

Reaction Incubation: Incubate a known concentration of this compound with the cell lysate at 37°C. Time points for sample collection should be established to monitor the reaction kinetics (e.g., 0, 5, 15, 30, 60 minutes).

-

Sample Analysis: Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard). Centrifuge to pellet proteins and analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of both this compound and the product, 3-MPA.

-

Data Analysis: Plot the concentrations of the substrate and product over time to determine the rate of deacetylation.

Logical Relationship of Metabolic Activation

Caption: Intracellular conversion of the prodrug to its active form.

Primary Mechanism of Action: Inhibition of Glutamate Decarboxylase (GAD)

The principal molecular target of 3-MPA is L-glutamate decarboxylase (GAD; EC 4.1.1.15), the enzyme responsible for converting glutamate to GABA.[2][3][4] 3-MPA acts as a competitive inhibitor of GAD, leading to a rapid decrease in GABA synthesis within the brain.[2][5][6] This reduction in the major inhibitory neurotransmitter results in an imbalance between excitatory and inhibitory signals, culminating in neuronal hyperexcitability and convulsions.[2][4]

Quantitative Data: GAD Inhibition by 3-MPA

| Parameter | Value | Species | Tissue | Conditions | Reference(s) |

| GAD Activity Reduction | 14.1% | Adult Rat | Brain | 1 min post 70 mg/kg i.p. | [2][7] |

| GAD Activity Reduction | 41.4% | Immature Rat | Brain | 1 min post 70 mg/kg i.p. | [2][7] |

| GAD Activity Reduction | 53% | Mouse | Brain | 2 min post 120 mg/kg i.p. | [2] |

| GAD Activity Reduction | 60% | Mouse | Brain | 4 min post 120 mg/kg i.p. | [2] |

Experimental Protocol: Measurement of GAD Activity Inhibition

A widely used method for determining GAD activity is the radiometric assay, which measures the release of ¹⁴CO₂ from L-[1-¹⁴C]glutamate.[2][7] An alternative is a colorimetric or HPLC-based assay that quantifies GABA production.[8][9]

Radiometric Assay Protocol:

-

Brain Homogenate Preparation: Prepare a 20,000 x g supernatant from brain tissue homogenates.[2][7]

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, pyridoxal-5-phosphate, L-[1-¹⁴C]glutamate, and the brain homogenate.

-

Inhibitor Addition: Add varying concentrations of 3-MPA to the reaction mixture to determine its inhibitory effect.

-

Incubation: Incubate the mixture at 37°C in a sealed vial equipped with a center well containing a trapping agent for CO₂ (e.g., hyamine hydroxide).

-

Reaction Termination: Stop the reaction by injecting an acid (e.g., sulfuric acid) into the reaction mixture.

-

Quantification: After a further incubation period to ensure complete trapping of the released ¹⁴CO₂, remove the center well and measure the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the GAD activity as the amount of ¹⁴CO₂ produced per unit time per milligram of protein. Determine the IC₅₀ value of 3-MPA by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway of GAD Inhibition

Caption: Competitive inhibition of GAD by 3-MPA reduces GABA synthesis.

Secondary Mechanisms of Action

While the primary mechanism of action of this compound is the inhibition of GAD by its active metabolite, 3-MPA, other biological effects have been reported that may contribute to its overall physiological impact.

Modulation of Oxidative Stress

3-MPA has been shown to inhibit fatty acid β-oxidation in mitochondria.[10][11] This inhibition can lead to an accumulation of fatty acid intermediates and an increase in the production of reactive oxygen species (ROS), contributing to a state of oxidative stress.[10] Conversely, oxidative stress, characterized by elevated levels of species such as hydrogen peroxide, can inhibit the activity of enzymes in the hydrogen sulfide (H₂S) synthesis pathway, for which 3-mercaptopruvate (a related compound) is a substrate.[12]

Experimental Workflow for Assessing Oxidative Stress

Caption: Experimental steps to evaluate the impact of 3-MPA on cellular oxidative stress.

Potential as a Hydrogen Sulfide (H₂S) Donor

Hydrogen sulfide is a gasotransmitter with diverse physiological roles.[13][14][15] Compounds containing a thiol group, such as 3-MPA, have the potential to act as H₂S donors.[16] While the primary role of 3-MPA appears to be enzyme inhibition, its ability to release H₂S under certain physiological conditions could contribute to its biological activity profile. The enzymatic pathways for endogenous H₂S production involve enzymes like cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST).[15] It is plausible that 3-MPA could interact with these or other cellular components to release H₂S.

Other Potential Interactions

Matrix Metalloproteinases (MMPs)

There is currently no direct scientific evidence to suggest that this compound or its active metabolite, 3-MPA, act as inhibitors of matrix metalloproteinases. While various synthetic inhibitors of MMPs exist, they typically possess different structural motifs, such as hydroxamate or carboxylate groups positioned to chelate the zinc ion in the MMP active site.[17][18][19]

Conclusion

The mechanism of action of this compound is intrinsically linked to its role as a prodrug for 3-mercaptopropionic acid. Following intracellular deacetylation by thioesterases, 3-MPA exerts its primary effect as a potent competitive inhibitor of glutamate decarboxylase. This leads to a significant reduction in GABA synthesis, disrupting the excitatory-inhibitory balance in the central nervous system and causing neuronal hyperexcitability. Secondary mechanisms, including the modulation of oxidative stress and potential hydrogen sulfide donation, may also contribute to its overall biological effects. Further research is warranted to fully elucidate the quantitative aspects of these secondary pathways and their physiological relevance. This guide provides a foundational understanding for researchers and drug development professionals exploring the therapeutic and toxicological implications of this compound.

References

- 1. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mercaptopropionic acid: a convulsant that inhibits glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 7. Inhibition of glutamate decarboxylase activity by 3-mercaptopropionic acid has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high-throughput colorimetric assay to measure the activity of glutamate decarboxylase [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Oxidative stress suppresses the cellular bioenergetic effect of the 3-mercaptopyruvate sulfurtransferase/hydrogen sulfide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Therapeutic Potential of Hydrogen Sulfide and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Controllable Hydrogen Sulfide Donors and the Activity Against Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

Deprotection of the Thiol Group in 3-(Acetylthio)propionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiol functional group is a crucial component in a vast array of biologically active molecules and pharmaceutical agents due to its high nucleophilicity and ability to form essential disulfide bonds.[1] However, its reactivity, particularly its susceptibility to oxidation, necessitates the use of protecting groups during synthesis. The S-acetyl group is a commonly employed protecting group for thiols, valued for its stability under various reaction conditions and the relative ease of its removal.[1][2] This technical guide provides a comprehensive overview of the methodologies for the deprotection of the thiol group in 3-(acetylthio)propionic acid, a key process in various research and drug development applications.

Core Deprotection Methodologies

The removal of the S-acetyl group to unveil the free thiol can be accomplished through several primary mechanisms, including base-mediated hydrolysis, thiol-thioester exchange, and biomimetic approaches. The selection of an appropriate method is contingent upon the substrate's sensitivity to pH, temperature, and the presence of other functional groups.[1]

Base-Mediated Hydrolysis (Saponification)

This classical and widely used method involves the hydrolysis of the thioester bond using a base.[2] Common bases for this transformation include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe) in an alcoholic solvent.[2][3] While effective, the potentially harsh basic conditions may not be suitable for substrates containing base-sensitive functionalities.[1] The presence of the carboxylic acid group in this compound requires careful control of the reaction conditions to avoid unwanted side reactions.

Mechanism: The hydroxide or alkoxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioester. This results in the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the sulfur-acetyl bond to release the free thiolate.[1]

Thiol-Thioester Exchange

As a milder alternative to strong base hydrolysis, thiol-thioester exchange is particularly useful for more labile substrates.[1][4] This method operates under neutral or mildly basic conditions and involves the reversible transfer of the acetyl group from the substrate to another thiol-containing reagent.[4] Reagents like thioglycolic acid are effective for this purpose.[2][4]

Mechanism: The reaction proceeds through a reversible thiol-thioester exchange, where a deprotonated reagent thiol attacks the thioester carbonyl, leading to a new thioester and the desired deprotected thiol.[4]

Biomimetic Deprotection

Inspired by biological processes such as Native Chemical Ligation (NCL), this approach utilizes 2-aminothiols like cysteamine or L-cysteine for deprotection under mild, aqueous conditions (pH ~8).[5][6] This method is often faster and more efficient than traditional thiol-thioester exchange due to an irreversible intramolecular S-to-N acyl transfer following the initial reversible exchange.[5][6]

Mechanism: The process begins with a reversible thiol-thioester exchange, which is then followed by a rapid and irreversible intramolecular S-to-N acyl transfer, driving the reaction to completion.[6][7]

Quantitative Data on Deprotection Methods

The efficiency of each deprotection method can be evaluated based on reaction time and yield. The following tables summarize quantitative data for various deprotection strategies.

| Deprotection Method | Reagent(s) | Substrate Type | Reaction Conditions | Time | Yield (%) | Reference(s) |

| Base-Mediated Hydrolysis | Sodium Hydroxide (NaOH) | General S-acetylated compounds | Ethanol/Water, Reflux | 2 hours | ~95% | [3][8] |

| Potassium Hydroxide (KOH) | General Acetamides | Ethanol/Water, Reflux | Varies | Substrate-dependent | [7] | |

| Sodium Methoxide (NaOMe) | General S-acetylated compounds | Methanol, Room Temperature | Varies | Substrate-dependent | [9] | |

| Thiol-Thioester Exchange | Thioglycolic Acid (TGA) | S-acyl bisthiazolidines | 2 eq. TGA, Phosphate Buffer (PB) pH 8, rt | 24 hours | 51-80% | [1][4] |

| Polymer-supported TGA | S-acyl bisthiazolidines | 2 eq. Resin, Phosphate Buffer (PB) pH 8, rt | 24 hours | 61-93% | [1][4] | |

| Biomimetic Deprotection | Cysteamine | S-acetylated compounds | 2 eq. Cysteamine, Methanol/Phosphate Buffer pH 8, rt | 30 min | up to 84% | [1][6] |

| L-cysteine | S-acetylated compounds | 2 eq. L-cysteine, Methanol/Phosphate Buffer pH 8, rt | 30 min | up to 84% | [6] |

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and high-yielding deprotection of this compound.

Protocol 1: Deprotection with Sodium Hydroxide

Materials:

-

This compound

-

Ethanol (or Methanol)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

-

Ethyl acetate (or other suitable organic solvent) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware[1]

Procedure:

-

Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.[1]

-

Under an inert atmosphere, add the NaOH solution (1.1-2.0 equiv) dropwise to the stirred solution.[2][3]

-

Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature.[3]

-

Carefully neutralize the mixture by the slow addition of HCl solution to a pH of ~7.[1][3]

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

-

Filter and concentrate the organic layer under reduced pressure to yield the crude 3-mercaptopropionic acid.[1]

-

Purify the product by column chromatography if necessary.[1]

Protocol 2: Deprotection with Thioglycolic Acid

Materials:

-

This compound

-

Methanol

-

Phosphate buffer (PB), pH 8 (degassed)

-

Thioglycolic acid (TGA)

-

Ethyl acetate

-

5% HCl solution

-

Anhydrous sodium sulfate (Na₂SO₄)[7]

Procedure:

-

Dissolve this compound (1.0 equiv) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 (v/v) MeOH to buffer.

-

Add thioglycolic acid (2.0 equiv) to the solution.[7]

-

Stir the reaction mixture at room temperature, monitoring the reaction by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture with a 5% HCl solution and extract with ethyl acetate (3x).[7]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the organic layer under reduced pressure.[7]

-

Purify the crude product by column chromatography if necessary.[7]

Protocol 3: Biomimetic Deprotection with Cysteamine

Materials:

-

This compound

-

Cysteamine

-

Methanol

-

Phosphate buffer (PB), pH 8 (degassed)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)[1]

Procedure:

-

Dissolve this compound (1.0 equiv) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 (v/v) MeOH to buffer.[1]

-

Add cysteamine (2.0 equiv) to the solution.[1]

-

Stir the reaction mixture at room temperature for 30 minutes.[1]

-

Monitor the reaction by TLC or LC-MS.[1]

-

Upon completion, extract the reaction mixture with ethyl acetate (3x).[1]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Visualizing the Process

To further elucidate the deprotection process, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

References

- 1. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]

- 5. A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thioacetate Deprotection Procedure [sigmaaldrich.com]

- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(acetylthio)propionic acid (CAS: 41345-70-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)propionic acid, with the CAS number 41345-70-4, is a versatile bifunctional molecule of significant interest in the fields of bioconjugation, drug delivery, and chemical synthesis. Its structure incorporates a carboxylic acid and a protected thiol group in the form of a thioacetate. This unique combination allows for a range of chemical modifications, making it a valuable tool for researchers and drug development professionals. The carboxylic acid moiety provides a handle for conjugation to amine-containing molecules, often through activation as an N-hydroxysuccinimide (NHS) ester. The S-acetyl group serves as a stable protecting group for the thiol, which can be selectively deprotected under mild conditions to reveal a reactive sulfhydryl group. This free thiol can then be utilized for specific coupling to other molecules, such as maleimide-functionalized proteins or surfaces. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols for its use in bioconjugation.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 41345-70-4 | [2] |

| Molecular Formula | C5H8O3S | [2] |

| Molecular Weight | 148.18 g/mol | [2] |

| IUPAC Name | 3-(acetylthio)propanoic acid | |

| Synonyms | S-Acetyl-3-mercaptopropionic acid | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 48-52 °C | [2] |

| Boiling Point | 128 °C at 3 mmHg | [1] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | |

| SMILES | CC(=O)SCCC(=O)O | |

| InChI Key | AYQXANXXZYKTDL-UHFFFAOYSA-N |

Synthesis

While this compound is commercially available, understanding its synthesis provides valuable context. A common synthetic route involves the Michael addition of thioacetic acid to acrylic acid.

A related synthesis for a structurally similar compound, 3-acetylthio-2-methylpropanoic acid, involves heating a mixture of thioacetic acid and methacrylic acid.[3] This reaction is typically monitored by NMR spectroscopy to confirm the complete consumption of the starting materials, followed by vacuum distillation to purify the final product.[3]

Applications in Bioconjugation and Drug Development

The primary utility of this compound in drug development lies in its function as a heterobifunctional crosslinker. The protected thiol group is particularly advantageous as it prevents the premature formation of disulfide bonds, allowing for controlled and site-specific conjugation.

Protein Modification

This compound can be used to introduce sulfhydryl groups onto proteins and other biomolecules. This is typically achieved by first activating the carboxylic acid group as an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with primary amines, such as the side chain of lysine residues on a protein, to form a stable amide bond. The S-acetyl group can then be selectively removed to expose the free thiol.

Linker in Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the linker that connects the antibody to the cytotoxic payload is a critical component. This compound can serve as a component of these linkers, providing a stable thioether linkage upon reaction of the deprotected thiol with a suitable functional group on the drug or antibody.

Experimental Protocols

The following protocols are detailed methodologies for the use of this compound and its derivatives in bioconjugation.

Synthesis of this compound N-succinimidyl ester (SATA)

This protocol describes the synthesis of the N-hydroxysuccinimide ester of this compound, a common reagent for introducing a protected thiol group onto proteins.

Materials:

-

This compound

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound in anhydrous DCM or DMF.

-

Add 1.1 equivalents of N-hydroxysuccinimide (NHS).

-

Add 1.2 equivalents of DCC or EDC.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

-

Purify the product by recrystallization or column chromatography.

Protein Modification with this compound NHS ester (SATA)

This protocol outlines the steps for modifying a protein with SATA to introduce protected sulfhydryl groups.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)

-

SATA reagent

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column

Procedure:

-

Prepare a stock solution of SATA in anhydrous DMSO or DMF.

-

Add the SATA stock solution to the protein solution. A molar excess of SATA (e.g., 10-20 fold) is typically used.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, unreacted SATA using a desalting column.

Deprotection of the S-acetyl Group

This protocol describes the removal of the S-acetyl protecting group to generate a free thiol.

Materials:

-

S-acetylated protein

-

Hydroxylamine hydrochloride

-

EDTA

-

Phosphate buffer (pH 7.2-7.5)

-

Desalting column

Procedure:

-

Prepare a deacetylation solution containing 0.5 M hydroxylamine and 25 mM EDTA in phosphate buffer, pH 7.2-7.5.

-

Add the deacetylation solution to the S-acetylated protein solution.

-

Incubate the reaction for 2 hours at room temperature.

-

Immediately purify the protein with the exposed thiol group using a desalting column equilibrated with a buffer containing 5-10 mM EDTA to prevent disulfide bond formation.

Signaling Pathways

Currently, there is limited direct scientific literature detailing the specific involvement of this compound in cellular signaling pathways. However, based on its chemical nature, some potential roles can be inferred.

The deprotection of the S-acetyl group to yield a free thiol introduces a redox-active functional group. Thiol groups are known to play a crucial role in cellular redox signaling by participating in thiol-disulfide exchange reactions.[3] These reactions can modulate the activity of proteins, including enzymes and transcription factors, thereby influencing various signaling cascades.[3]

The metabolism of propionic acid itself has been shown to influence various cellular processes. For instance, propionyl-CoA, a metabolite of propionic acid, is an intermediate in the catabolism of several amino acids and odd-chain fatty acids.[1] However, it is important to note that the metabolic fate and signaling roles of this compound may differ significantly from that of propionic acid due to the presence of the acetylthio group. Further research is required to elucidate the specific interactions of this compound and its metabolites with cellular signaling components.

Visualizations

Experimental Workflows

References

- 1. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(乙酰硫代)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Thiol redox transitions in cell signaling: a lesson from N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of S-acetylthiopropionic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Acetylthio)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as S-acetylthiopropionic acid, is a carboxylic acid and thioester compound with significant applications in chemical synthesis and pharmaceutical development. Its bifunctional nature, containing both a carboxyl group and a thioester, makes it a versatile building block for the introduction of thiol functionalities in a protected form. This guide provides a comprehensive overview of its physical and chemical properties, synthesis and analysis protocols, and its relevance in biological systems.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. These data are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃S | [1] |

| Molecular Weight | 148.18 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 48-52 °C | |

| Flash Point | > 110 °C (> 230 °F) - closed cup | |

| Assay | 96% | |

| InChI | 1S/C5H8O3S/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8) | |

| InChI Key | AYQXANXXZYKTDL-UHFFFAOYSA-N | |

| SMILES | CC(=O)SCCC(O)=O | |

| CAS Number | 41345-70-4 | [1] |

| XLogP3-AA | 0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 148.01941529 Da | [1] |

| Topological Polar Surface Area | 79.7 Ų | [1] |

Experimental Protocols

Synthesis of 3-(Arylthio)propionic Acids

A general method for the synthesis of 3-(arylthio)propionic acids involves the copper-mediated C–S bond formation between 3-mercaptopropionic acid and nonactivated aryl iodides.[3]

Materials:

-

Aryl iodide

-

3-Mercaptopropionic acid (3-MPA)

-

Copper(I) oxide (Cu₂O)

-

Absolute pyridine

-

6 M Hydrochloric acid (HCl)

-

Acetone

-

1 M Potassium bicarbonate (KHCO₃)

-

Charcoal

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

A mixture of 3-MPA (100 mmol), Cu₂O (50 mmol), and aryl iodide (100 mmol) in absolute pyridine (80 mL) is heated and stirred at 120–130 °C under a nitrogen atmosphere for 6 hours.[3]

-

The solvent is evaporated in vacuo.[3]

-

6 M HCl (80 mL) is added to the residue, and the mixture is stirred for 30 minutes at 90 °C.[3]

-

The reaction mixture is cooled to room temperature, filtered, washed with water (3 x 20 mL), and dried over concentrated H₂SO₄.[3]

-

The anhydrous solid material is extracted with boiling acetone (3 x 100 mL), and the combined filtrates are evaporated under reduced pressure.[3]

-

1 M KHCO₃ (120 mL) is added to the residue, and any unreacted aryl iodide is removed by steam distillation.[3]

-

Charcoal is added to the remaining solution, and the mixture is stirred for 5 minutes.[3]

-

The filtered solution is acidified with 6 M HCl to a pH of 1.[3]

-

The precipitate is filtered, washed with water (20 mL), and dried over P₂O₅ to yield the 3-(arylthio)propionic acid.[3]

Caption: Workflow for the synthesis of 3-(arylthio)propionic acids.

Analysis by High-Performance Liquid Chromatography (HPLC)

A sensitive method for the determination of the related compound, 3-mercaptopropionic acid (3-MPA), involves pre-column derivatization with monobromobimane (MBB) followed by HPLC with fluorescence detection.[4] This method can be adapted for the analysis of other thiols.

Materials:

-

Monobromobimane (MBB) derivatizing agent

-

Tris-HCl buffer

-

HPLC system with a fluorescence detector

-

Methanol

-

HPLC grade water

-

Acetic acid

Procedure:

-

Derivatization: The sample containing 3-MPA is mixed with a solution of MBB in a Tris-HCl buffer. The reaction is allowed to proceed to completion to form a stable, fluorescent derivative.[4]

-

Chromatographic Separation: The derivatized sample is injected into the HPLC system. Separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of methanol, water, and a small amount of acetic acid.[5]

-

Detection: The fluorescent 3-MPA derivative is detected by a fluorescence detector.[4]

-

Quantification: The concentration of 3-MPA in the original sample is determined by comparing the peak area of the derivative to a calibration curve prepared from known concentrations of 3-MPA standards.[4] The detection limit for 3-MPA using this method is 4.3 nmol L⁻¹.[4]

Caption: Workflow for the HPLC analysis of 3-mercaptopropionic acid.

Biological Significance and Signaling Pathways

While this compound is primarily a synthetic intermediate, its core structure, propionic acid, is a short-chain fatty acid (SCFA) with significant biological roles. SCFAs are produced by the gut microbiota through the fermentation of dietary fiber.[6] Propionic acid, along with acetate and butyrate, plays a crucial role in host physiology.[6][7]

Propionic acid can influence host metabolism and immune function through various mechanisms, including acting as a signaling molecule.[6] It is known to interact with G-protein coupled receptors (GPCRs), specifically GPR41 and GPR43.[6] Activation of these receptors can trigger downstream signaling cascades that modulate physiological processes. For instance, propionic acid has been shown to lower fatty acid levels in the liver and plasma, reduce food intake, and exert immunosuppressive effects.[6]

The related compound, 3-mercaptopropionic acid, is an inhibitor of glutamate decarboxylase, an enzyme responsible for the synthesis of the neurotransmitter GABA. This inhibition can lead to a decrease in GABA concentration in the brain, which can induce convulsions. Furthermore, 3-(methylthio)propionic acid, an intermediate in methionine metabolism, has demonstrated antifungal properties.[8]

Caption: Role of propionic acid as a signaling molecule.

References

- 1. This compound | C5H8O3S | CID 262719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41345-70-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-(Acetylthio)propionic Acid: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Acetylthio)propionic acid, also known as S-acetyl-3-mercaptopropionic acid, is a versatile bifunctional molecule that has garnered significant interest in the fields of biochemistry and pharmaceutical sciences. Its structure, featuring a carboxylic acid and a protected thiol group in the form of a thioester, makes it a valuable tool for a variety of chemical modifications, particularly in the realm of bioconjugation and drug delivery. The acetyl group serves as a stable protecting group for the highly reactive thiol, which can be selectively deprotected under mild conditions to reveal the free sulfhydryl group. This controlled release of a reactive thiol is a key feature that underpins its utility in the development of sophisticated bioconjugates and drug delivery systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on its role in modern drug development.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its conceptual origins can be traced to the broader development of thioester and thiol chemistry in the late 19th and early 20th centuries. The exploration of organosulfur compounds, including thiols and their derivatives, was a natural extension of the burgeoning field of organic synthesis.

The synthesis of thioacetic acid, a key reagent in some routes to this compound, was reported in the 19th century. The subsequent investigation of the reactions of thiols with carboxylic acids and their derivatives, as well as the addition of thiols to unsaturated systems, laid the fundamental groundwork for the eventual synthesis of molecules like this compound. The primary motivation for the synthesis of such compounds likely arose from the need for stable, handleable precursors to thiols, which are notoriously prone to oxidation. The acetyl group provides a convenient "masked" form of the thiol, allowing for its introduction into molecules with sensitive functional groups, to be later "unmasked" when the reactive thiol is required.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₈O₃S |

| Molecular Weight | 148.18 g/mol [1] |

| CAS Number | 41345-70-4[1] |

| Appearance | Solid |

| Melting Point | 48-52 °C |

| Boiling Point | Not available |

| Solubility | Soluble in water and organic solvents |

| IUPAC Name | 3-(acetylthio)propanoic acid |

| Synonyms | S-Acetyl-3-mercaptopropionic acid |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acetylation of 3-mercaptopropionic acid. This method is straightforward, high-yielding, and utilizes readily available starting materials. An alternative conceptual approach involves the Michael addition of thioacetic acid to acrylic acid.

Experimental Protocol: Acetylation of 3-Mercaptopropionic Acid

This protocol describes the synthesis of this compound from 3-mercaptopropionic acid and acetic anhydride.

Materials:

-

3-Mercaptopropionic acid

-

Acetic anhydride

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercaptopropionic acid (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution. If desired, a catalytic amount of pyridine can be added.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 1 M hydrochloric acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography to obtain a white solid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >90% |

| Purity (by NMR) | >95% |

Conceptual Synthetic Pathway

References

Methodological & Application

Application Notes and Protocols for Gold Nanoparticle Functionalization using 3-(acetylthio)propionic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of gold nanoparticles (AuNPs) with 3-(acetylthio)propionic acid. This process is critical for numerous biomedical applications, including drug delivery, bio-imaging, and diagnostics.[1][2] The acetyl group serves as a protecting moiety for the thiol, which, upon deprotection, forms a strong and stable bond with the gold surface.[3] The terminal carboxylic acid group provides a versatile handle for the subsequent conjugation of targeting ligands, therapeutic agents, or other biomolecules.[4][5]

Overview of the Functionalization Process

The functionalization of gold nanoparticles with this compound is a multi-step process that begins with the synthesis of citrate-capped AuNPs. This is followed by the deprotection of the acetylated thiol to expose the reactive thiol group, which then readily displaces the citrate ions on the nanoparticle surface to form a stable self-assembled monolayer (SAM). This surface modification enhances the stability of the nanoparticles in biological media and provides a reactive carboxyl terminus for further bioconjugation.[5][6]

Experimental Protocols

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of monodisperse, citrate-stabilized gold nanoparticles with a diameter of approximately 20 nm.[5]

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄) solution (1.0 mM)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution (1% w/v)

-

Ultrapure water (18.2 MΩ·cm)

-

All glassware must be thoroughly cleaned with aqua regia and rinsed with ultrapure water.

Procedure:

-

In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, bring 20 mL of 1.0 mM HAuCl₄ solution to a rolling boil on a stirring hotplate.[7]

-

Rapidly inject 2 mL of 1% trisodium citrate solution into the boiling HAuCl₄ solution while stirring vigorously.[7]

-

Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.[7][8]

-

Continue boiling and stirring for an additional 10-15 minutes.

-

Remove the flask from the heat and allow it to cool to room temperature.

-

The synthesized citrate-capped AuNPs can be stored at 4°C for several weeks.

Functionalization of Gold Nanoparticles with this compound

This protocol details the deprotection of this compound and the subsequent ligand exchange reaction to functionalize the citrate-capped AuNPs.

Materials:

-

Citrate-capped gold nanoparticle solution (from Protocol 2.1)

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate-buffered saline (PBS)

-

Ultrapure water

Procedure:

Part A: Deprotection of this compound

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol or DMSO).

-

Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride in water, and adjust the pH to 7.0-7.5 with NaOH.

-

Mix the this compound stock solution with the deprotection solution at a molar ratio of approximately 1:10 (acid:hydroxylamine).

-

Incubate the mixture at room temperature for 1-2 hours to allow for complete deacetylation, yielding 3-mercaptopropionic acid (3-MPA).

Part B: Ligand Exchange on Gold Nanoparticles

-

To the citrate-capped AuNP solution, add the freshly prepared 3-MPA solution. The final concentration of 3-MPA should be in the millimolar range.

-

Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate the ligand exchange process. During this time, the thiol groups of the 3-MPA will displace the citrate ions on the AuNP surface.

-

Purify the functionalized AuNPs by centrifugation to remove excess 3-MPA, deprotection reagents, and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (see Table 2 for general guidelines).

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligands.

-

After the final wash, resuspend the 3-mercaptopropionic acid functionalized AuNPs in the desired buffer for storage at 4°C.

Data Presentation

Successful functionalization can be confirmed by a variety of characterization techniques that assess the physicochemical properties of the nanoparticles before and after modification.

Table 1: Expected Characterization Data for AuNPs before and after Functionalization

| Parameter | Citrate-Capped AuNPs | 3-Mercaptopropionic Acid Functionalized AuNPs | Technique |

| Appearance | Deep red/wine colored solution | Deep red/wine colored solution | Visual Inspection |

| Surface Plasmon Resonance (λmax) | ~520 nm[2] | Red-shift to ~525-530 nm[2] | UV-Vis Spectroscopy |

| Hydrodynamic Diameter | ~20-30 nm | Increase of 5-10 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | Highly negative (~ -30 to -50 mV) | Less negative (~ -20 to -30 mV)[3] | Electrophoretic Light Scattering (ELS) |

| Surface Chemistry | Presence of citrate functional groups | Presence of carboxyl and thiol functional groups | Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS)[9][10] |

Table 2: General Centrifugation Guidelines for Purification of AuNPs

| Nanoparticle Diameter | Centrifugation Speed (RCF/g) | Time (minutes) |

| 10-20 nm | 12,000 - 16,000 | 20 - 30 |

| 30-50 nm | 6,000 - 10,000 | 15 - 20 |

| 60-80 nm | 3,000 - 5,000 | 10 - 15 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Logical Relationship of Functionalization

Caption: Ligand exchange process for AuNP functionalization.

Potential Signaling Pathway Interaction

Gold nanoparticles functionalized with molecules like 3-mercaptopropionic acid have been shown to penetrate the nucleus of cells, suggesting their potential as carriers for nuclear-targeted drug delivery.[6] This capability implies an interaction with nuclear import pathways and potential modulation of downstream signaling cascades involved in gene expression and cell survival.

Caption: Potential pathway of nuclear targeting by functionalized AuNPs.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Functionalized Gold Nanoparticles for the Detection of C-Reactive Protein | MDPI [mdpi.com]

- 6. Nuclear penetration of surface functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Employing defined bioconjugates to generate chemically functionalised gold nanoparticles for in vitro diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Creating Self-Assembled Monolayers with 3-(Acetylthio)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a robust and versatile method for modifying surfaces with a high degree of order and functionality. SAMs formed from organosulfur compounds on noble metal surfaces, such as gold, are particularly well-studied and widely used in various fields, including biosensing, drug delivery, and fundamental surface science. 3-(acetylthio)propionic acid is a valuable precursor for creating carboxylic acid-terminated SAMs. The acetyl group protects the thiol, preventing disulfide formation and allowing for more controlled monolayer formation. This protecting group can be removed in-situ during the self-assembly process, revealing the thiol group which then covalently bonds to the gold surface. The terminal carboxylic acid groups provide a hydrophilic surface that can be further functionalized, for instance, for the covalent immobilization of biomolecules.

This document provides a detailed protocol for the preparation of self-assembled monolayers on gold surfaces using this compound, including the critical in-situ deprotection step.

Data Presentation

Characterization of the resulting 3-mercaptopropionic acid (the deprotected form) self-assembled monolayer yields the following typical quantitative data:

| Parameter | Value | Technique |

| Advancing Water Contact Angle | 35° ± 4° | Goniometry[1] |

| Ellipsometric Thickness | ~9 Å | Ellipsometry |

| Surface Coverage | 7.8 ± 1.2 molecules/nm² | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |

Experimental Protocols

This section details the necessary materials and procedures for the successful formation of a 3-mercaptopropionic acid SAM from this compound.

Materials and Equipment

-

Substrate: Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides).

-

Thiol Precursor: this compound (C₅H₈O₃S)

-

Deprotection Catalyst: Tetrabutylammonium cyanide (TBACN)

-

Solvents:

-

Ethanol (200 proof)

-

Chloroform

-

Methanol

-

-

Cleaning Solutions:

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION. It is a strong oxidant and reacts violently with organic materials.

-

Deionized (DI) water (18 MΩ·cm)

-

-

Gases: High-purity nitrogen or argon gas.

-

Glassware and Labware:

-

Glass beakers and petri dishes

-

Graduated cylinders

-

Micropipettes

-

Tweezers (non-magnetic, gold-tipped preferred)

-

Sonicator

-

Fume hood

-

Experimental Workflow Diagram

References

Application Notes and Protocols: 3-(Acetylthio)propionic Acid as a Versatile Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(acetylthio)propionic acid as a heterobifunctional linker in various bioconjugation techniques. This linker is particularly valuable as it contains a protected thiol group (acetylthio) and a terminal carboxylic acid, allowing for sequential and controlled conjugation strategies. The acetyl group provides stability during storage and initial modifications, and can be selectively removed to expose a reactive thiol group for subsequent conjugation.

Introduction to this compound in Bioconjugation

This compound is a versatile tool in the field of bioconjugation, enabling the covalent linkage of molecules to biomolecules such as proteins, peptides, and nanoparticles. Its heterobifunctional nature allows for a two-step conjugation process. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on a protein), while the protected thiol can be deprotected to react with thiol-specific moieties like maleimides, or to form disulfide bonds. This controlled reactivity is crucial for creating well-defined bioconjugates, including antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles for targeted drug delivery and diagnostics.

Data Presentation: Comparative Performance of Thiol-Based Linkers

The selection of a linker is a critical step in the design of bioconjugates, influencing stability, efficacy, and homogeneity. While specific quantitative data for this compound is dispersed across various applications, the following tables summarize the performance of common thiol-reactive chemistries and the impact of linker length on bioconjugate performance, providing a valuable reference for experimental design.

Table 1: Quantitative Comparison of Common Thiol-Reactive Bioconjugation Chemistries

| Linker Chemistry | Typical Reaction Conditions | Reaction Time | Conjugation Efficiency | Resulting Linkage | Linkage Stability |

| Thiol-Maleimide | pH 6.5-7.5, Room Temp | 1-2 hours | >90%[1] | Thioether (Succinimide) | Prone to retro-Michael reaction and thiol exchange; stability can be site-dependent.[1][2] |

| Self-Hydrolyzing Maleimide | pH 7.4, Room Temp | < 1 hour | >90%[1] | Thioether (Succinimic Amide) | Significantly increased stability vs. conventional maleimide due to succinimide ring hydrolysis.[2] |

| Haloacetyl (Iodoacetamide) | pH 7-8.5, Room Temp | 2-12 hours | High | Thioether | Forms a stable, irreversible thioether bond.[2] |